2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride
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Overview
Description
2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride is a synthetic organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzodiazole ring system substituted with a prop-2-en-1-ylsulfanyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the solubility and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound under acidic conditions.
Introduction of the Prop-2-en-1-ylsulfanyl Group: The prop-2-en-1-ylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzodiazole with prop-2-en-1-ylsulfanyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt, which is then isolated and purified.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Nitrobenzodiazoles, halobenzodiazoles.
Scientific Research Applications
2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(prop-2-en-1-ylsulfanyl)-1H-benzimidazole: Similar structure but lacks the diazole ring.
2-(prop-2-en-1-ylsulfanyl)-1H-quinazoline: Contains a quinazoline ring instead of a benzodiazole ring.
2-(prop-2-en-1-ylsulfanyl)-1H-indazole: Features an indazole ring.
Uniqueness
2-(prop-2-en-1-ylsulfanyl)-1H-1,3-benzodiazole hydrate hydrochloride is unique due to its specific substitution pattern and the presence of the benzodiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-1H-benzimidazole;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S.ClH.H2O/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10;;/h2-6H,1,7H2,(H,11,12);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQIWGWWZCGYAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=CC=CC=C2N1.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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